molecular formula C8H14O2 B1366717 2,2,4-trimethylpent-4-enoic Acid

2,2,4-trimethylpent-4-enoic Acid

Cat. No.: B1366717
M. Wt: 142.2 g/mol
InChI Key: XFVFEDRZGWLRRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2,4-Trimethylpent-4-enoic Acid is a branched unsaturated carboxylic acid of interest in synthetic organic chemistry and materials science. Its structure, featuring both a carboxylic acid handle and a sterically hindered, electron-rich alkene, makes it a valuable building block for designing more complex architectures. Researchers can utilize the acid group for esterification or amidation reactions, while the trisubstituted double bond is amenable to selective functionalization or polymerization. In polymer science, this compound can be used as a monomer or comonomer. The presence of bulky alkyl groups near the double bond can influence the properties of the resulting polymers, potentially offering increased thermal stability or altered mechanical characteristics. Furthermore, the compound may serve as a key synthetic intermediate for producing other valuable chemicals. This product is provided For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound with standard laboratory safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H14O2

Molecular Weight

142.2 g/mol

IUPAC Name

2,2,4-trimethylpent-4-enoic acid

InChI

InChI=1S/C8H14O2/c1-6(2)5-8(3,4)7(9)10/h1,5H2,2-4H3,(H,9,10)

InChI Key

XFVFEDRZGWLRRP-UHFFFAOYSA-N

Canonical SMILES

CC(=C)CC(C)(C)C(=O)O

Origin of Product

United States

Chemical Reactivity and Transformation Pathways of 2,2,4 Trimethylpent 4 Enoic Acid

Reactivity at the Carboxylic Acid Functional Group

The carboxylic acid moiety is a versatile functional group, though its reactivity in 2,2,4-trimethylpent-4-enoic acid is modulated by the significant steric bulk of the adjacent quaternary carbon.

Esterification and Transesterification Reactions with Diverse Alcohols

Esterification is a fundamental reaction of carboxylic acids. The most common method is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. sigmaaldrich.comsigmaaldrich.com The reaction is an equilibrium process, and to drive it towards the ester product, water is typically removed, or an excess of the alcohol is used. sigmaaldrich.comsigmaaldrich.com

For this compound, the steric hindrance imposed by the gem-dimethyl group at the C2 position is expected to significantly slow the rate of Fischer esterification, particularly with bulky secondary or tertiary alcohols. While the reaction with simple primary alcohols like methanol (B129727) and ethanol (B145695) is feasible, it would likely require prolonged reaction times or more forceful conditions.

More effective methods for esterifying sterically hindered carboxylic acids may be necessary. These include:

Activation to an Acyl Chloride: Conversion of the carboxylic acid to the more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), followed by reaction with the alcohol in the presence of a non-nucleophilic base like pyridine.

Use of Coupling Reagents: Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) can facilitate esterification under milder conditions. smolecule.com

AlcoholExpected Reaction ConditionsAnticipated Product
MethanolFischer esterification (acid catalyst, heat, excess methanol)Methyl 2,2,4-trimethylpent-4-enoate
EthanolFischer esterification (acid catalyst, heat, excess ethanol)Ethyl 2,2,4-trimethylpent-4-enoate
tert-ButanolFischer esterification likely ineffective. Acyl chloride or coupling agent route required.tert-Butyl 2,2,4-trimethylpent-4-enoate
Benzyl alcoholFischer esterification may be slow. Acyl chloride or coupling agent route more efficient.Benzyl 2,2,4-trimethylpent-4-enoate

Amidation and Peptide Coupling Chemistry for Nitrogenous Derivatives

The synthesis of amides from this compound presents similar challenges to esterification due to steric hindrance. chemicalbook.comhmdb.ca Direct reaction with amines is generally not feasible and requires the activation of the carboxylic acid. nih.gov

Standard methods for amide bond formation include:

Acyl Chloride Formation: As with esterification, converting the carboxylic acid to its acyl chloride provides a highly reactive intermediate that readily reacts with primary and secondary amines to form the corresponding amide.

Peptide Coupling Reagents: A wide array of coupling reagents developed for peptide synthesis are effective for forming amide bonds, even with hindered substrates. smolecule.comhmdb.ca Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HOBt (Hydroxybenzotriazole), and TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) are commonly employed. These methods generally proceed at room temperature and offer high yields. masterorganicchemistry.com

The choice of method would depend on the nucleophilicity and steric bulk of the amine. For simple primary amines, the acyl chloride method may suffice, while for more hindered or less reactive amines (like anilines), more powerful coupling agents would be necessary. smolecule.comhmdb.ca

AmineSuggested MethodAnticipated Product
AmmoniaAcyl chloride method2,2,4-trimethylpent-4-enamide
PropylamineAcyl chloride method or standard coupling agents (EDC/HOBt)N-propyl-2,2,4-trimethylpent-4-enamide
AnilineRequires potent coupling agents (e.g., HATU) due to low nucleophilicity. hmdb.caN-phenyl-2,2,4-trimethylpent-4-enamide
DiisopropylamineVery challenging due to high steric hindrance on both reactants. May require specialized methods or fail to react. chemicalbook.comN,N-diisopropyl-2,2,4-trimethylpent-4-enamide

Reductions to Corresponding Alcohols and Aldehydes

The carboxylic acid group can be reduced to a primary alcohol. This transformation typically requires a powerful reducing agent, as carboxylic acids are relatively resistant to reduction. youtube.com

Reduction to Primary Alcohol: Lithium aluminum hydride (LiAlH₄) is the most common and effective reagent for the reduction of carboxylic acids to primary alcohols. youtube.comlibretexts.org The reaction is generally high-yielding and proceeds under standard laboratory conditions. Importantly, LiAlH₄ will also reduce the terminal alkene. Therefore, if selective reduction of the carboxylic acid is desired without affecting the double bond, alternative methods would be required, such as conversion to an ester followed by a chemoselective reduction, or protection of the alkene prior to reduction. A potential product of the LiAlH₄ reduction would be 2,2,4-trimethylpent-4-en-1-ol.

Reduction to Aldehyde: The partial reduction of a carboxylic acid to an aldehyde is a more challenging transformation. Direct reduction is difficult as aldehydes are more easily reduced than carboxylic acids. Therefore, a multi-step procedure is typically employed. This involves first converting the carboxylic acid to a derivative, such as an acyl chloride or a Weinreb amide, which can then be reduced to the aldehyde using a milder reducing agent like lithium tri-tert-butoxyaluminum hydride (LiAl(OtBu)₃H) or diisobutylaluminium hydride (DIBAL-H).

Reactivity at the Terminal Alkene Functional Group

The terminal double bond in this compound is electron-rich and susceptible to a variety of addition reactions.

Electrophilic Addition Reactions (e.g., Halogenation, Hydrohalogenation, Hydration)

Electrophilic addition is a characteristic reaction of alkenes. The reaction is initiated by the attack of the π electrons of the double bond on an electrophile, leading to the formation of a carbocation intermediate. leah4sci.com The regioselectivity of the addition of unsymmetrical reagents is governed by Markovnikov's rule, which states that the electrophile (typically H⁺) adds to the carbon atom of the double bond that has the greater number of hydrogen atoms, leading to the more stable carbocation intermediate. d-nb.info

In the case of this compound, protonation of the double bond can lead to two possible carbocations: a primary carbocation at C5 or a tertiary carbocation at C4. The tertiary carbocation is significantly more stable, and therefore, the addition of electrophiles will proceed exclusively through this intermediate.

Hydrohalogenation: Reaction with hydrogen halides (HCl, HBr, HI) will lead to the formation of the corresponding 4-halo-2,2,4-trimethylpentanoic acid.

Halogenation: Addition of halogens (Br₂, Cl₂) will result in the formation of the 4,5-dihalo-2,2,4-trimethylpentanoic acid.

Hydration: Acid-catalyzed hydration (using aqueous acid, e.g., H₂SO₄) will yield the 4-hydroxy-2,2,4-trimethylpentanoic acid, following Markovnikov's rule. leah4sci.com

ReagentReaction TypePredicted Major Product
HBrHydrobromination4-Bromo-2,2,4-trimethylpentanoic acid
Cl₂Chlorination4,5-Dichloro-2,2,4-trimethylpentanoic acid
H₂O / H₂SO₄Acid-Catalyzed Hydration4-Hydroxy-2,2,4-trimethylpentanoic acid

Radical Addition and Controlled Polymerization Reactions

The terminal alkene functionality allows this compound to act as a monomer in polymerization reactions.

Radical Addition: In the presence of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, a radical addition reaction can occur across the double bond. For example, the radical addition of HBr, initiated by peroxides, would proceed via an anti-Markovnikov mechanism to yield 5-bromo-2,2,4-trimethylpentanoic acid.

Controlled Polymerization: Modern polymerization techniques allow for the synthesis of polymers with controlled molecular weights and low dispersity. Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a versatile controlled radical polymerization method that is tolerant to a wide range of functional groups, including carboxylic acids. masterorganicchemistry.comresearchgate.net It would be expected that this compound could be polymerized using RAFT, employing a suitable chain transfer agent and a radical initiator, to produce well-defined polymers. smolecule.com The bulky nature of the monomer would likely influence the polymerization kinetics and the properties of the resulting polymer. Such polymers, containing pendant carboxylic acid groups, could have interesting properties for applications in materials science, such as adhesives or coatings.

Oxidative Cleavage and Functionalization (e.g., Ozonolysis, Dihydroxylation)

The olefinic bond in this compound is susceptible to oxidative cleavage and functionalization through various methods, including ozonolysis and dihydroxylation. These reactions are fundamental in transforming the molecule into different functional group-containing compounds.

Ozonolysis:

Ozonolysis involves the reaction of an alkene with ozone (O₃), leading to the cleavage of the carbon-carbon double bond. wikipedia.org The initial step is a 1,3-dipolar cycloaddition of ozone to the alkene, forming an unstable primary ozonide (molozonide). organic-chemistry.org This intermediate quickly rearranges to a more stable secondary ozonide (1,2,4-trioxolane). organic-chemistry.org The work-up conditions following ozonide formation determine the final products. wikipedia.orgorganic-chemistry.org

Reductive Work-up: Treatment of the ozonide with a reducing agent, such as zinc and water, yields aldehydes or ketones. vedantu.com In the case of this compound, reductive ozonolysis would break the double bond to form a ketone and an aldehyde.

Oxidative Work-up: If the ozonide is treated with an oxidizing agent like hydrogen peroxide, the aldehyde formed from the terminal olefinic carbon is further oxidized to a carboxylic acid. vedantu.com

The ozonolysis of this compound provides a method for synthesizing smaller, functionalized molecules. libretexts.org

Table 1: Ozonolysis Products of this compound

Work-up Condition Products
Reductive (e.g., Zn/H₂O) 2,2-dimethyl-4-oxopentanoic acid and formaldehyde

Dihydroxylation:

Dihydroxylation reactions introduce two hydroxyl (-OH) groups across the double bond of an alkene, forming a vicinal diol or glycol. libretexts.org This transformation can be achieved with either syn or anti stereochemistry, depending on the reagents used. libretexts.org

Syn-Dihydroxylation: This is typically achieved using osmium tetroxide (OsO₄) or potassium permanganate (B83412) (KMnO₄). libretexts.orgyoutube.com The reaction with OsO₄ proceeds through a cyclic osmate ester intermediate, which is then hydrolyzed to yield the syn-diol. wikipedia.org Due to the toxicity and expense of OsO₄, catalytic amounts are often used in conjunction with a stoichiometric co-oxidant like N-methylmorpholine N-oxide (NMO) in the Upjohn dihydroxylation. wikipedia.orgorganic-chemistry.org Chiral ligands can be used to achieve asymmetric dihydroxylation, as demonstrated by the Sharpless asymmetric dihydroxylation. wikipedia.org

Anti-Dihydroxylation: This pathway involves the initial formation of an epoxide, followed by acid-catalyzed ring-opening. libretexts.orgyoutube.com The epoxidation can be carried out using a peroxy acid, such as meta-chloroperoxybenzoic acid (mCPBA). youtube.com The subsequent nucleophilic attack by water on the protonated epoxide occurs from the opposite face, resulting in the anti-diol. libretexts.org

Table 2: Dihydroxylation of this compound

Reagent System Stereochemistry Product
1. OsO₄ (cat.), NMO; 2. NaHSO₃/H₂O Syn-addition 2,2,4-trimethyl-4,5-dihydroxypentanoic acid (syn-diol)

Cross-Coupling Reactions (e.g., Heck-Type and Oxidative Heck Reactions)

The olefinic moiety of this compound can participate in palladium-catalyzed cross-coupling reactions, such as the Heck reaction. wikipedia.orglibretexts.org The Heck reaction, or Mizoroki-Heck reaction, involves the coupling of an unsaturated halide or triflate with an alkene to form a substituted alkene. wikipedia.orgyoutube.com This reaction is a powerful tool for forming carbon-carbon bonds. wikipedia.org

The general catalytic cycle of the Heck reaction involves the oxidative addition of the halide to a Pd(0) catalyst, followed by migratory insertion of the alkene, β-hydride elimination, and reductive elimination to regenerate the catalyst. libretexts.org The base is required to neutralize the hydrogen halide produced. libretexts.org

For a substrate like this compound, the Heck reaction would involve coupling with an aryl or vinyl halide. The regioselectivity of the addition to the double bond is influenced by steric and electronic factors.

Table 3: Illustrative Heck Reaction with this compound

Reactants Catalyst System Product

Recent advancements in Heck-type reactions include the use of more robust and active catalyst systems, such as those employing palladacycles or N-heterocyclic carbene (NHC) ligands. organic-chemistry.org These developments have expanded the scope of the reaction to include less reactive aryl chlorides and allow for reactions in environmentally benign solvents like water. organic-chemistry.org

Cycloaddition Reactions (e.g., [2+2] and Diels-Alder)

The double bond in this compound can undergo cycloaddition reactions, where two π-electron systems combine to form a cyclic molecule. libretexts.org

[2+2] Cycloaddition:

The [2+2] cycloaddition involves the combination of two alkene units to form a four-membered cyclobutane (B1203170) ring. libretexts.org Thermally, this reaction is generally forbidden by the Woodward-Hoffmann rules for suprafacial-suprafacial approach. youtube.com However, photochemical [2+2] cycloadditions, proceeding through an excited state, are allowed and can be used to synthesize strained four-membered rings. youtube.comlibretexts.org For this compound, an intramolecular [2+2] cycloaddition is not feasible, but it could potentially react with another alkene under photochemical conditions.

Diels-Alder Reaction ([4+2] Cycloaddition):

The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile (an alkene or alkyne) to form a six-membered ring. libretexts.orglibretexts.org In this context, this compound would act as the dienophile. The reactivity of the dienophile is enhanced by the presence of electron-withdrawing groups, and the carboxylic acid group in this molecule serves this purpose. The reaction is stereospecific, meaning the stereochemistry of the dienophile is retained in the product. libretexts.org

Table 4: Representative Diels-Alder Reaction

Diene Dienophile Product

Hydrogenation and Reduction of the Olefinic Moiety

The carbon-carbon double bond in this compound can be saturated through hydrogenation. This reaction typically involves the use of hydrogen gas (H₂) and a metal catalyst.

Catalytic Hydrogenation:

Common catalysts for this transformation include palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂, Adams' catalyst), and Raney nickel. The reaction is generally carried out by stirring the alkene in a suitable solvent under an atmosphere of hydrogen gas in the presence of the catalyst. This process results in the syn-addition of two hydrogen atoms across the double bond. For this compound, hydrogenation of the olefinic moiety yields 2,2,4-trimethylpentanoic acid.

Enzymatic hydrogenation using enoate reductases has also been explored for the reduction of α,β-unsaturated carboxylic acids (enoates). nih.gov These enzymes can catalyze the hydrogenation of carbon-carbon double bonds with high conversion rates and yields under environmentally benign conditions. nih.gov

Table 5: Hydrogenation of this compound

Reagents Product
H₂, Pd/C 2,2,4-trimethylpentanoic acid

Selective Transformations and Complex Reaction Sequences

Regioselective and Stereoselective Control in Addition and Substitution Reactions

Regioselectivity is the preference for a reaction to occur at one specific position or region over all other possible positions. reddit.comyoutube.com In addition reactions to the unsymmetrical double bond of this compound, such as hydrohalogenation, the regioselectivity is governed by Markovnikov's rule. This rule states that in the addition of a protic acid to an alkene, the acidic hydrogen attaches to the carbon with more hydrogen substituents, and the halide group attaches to the carbon with more alkyl substituents.

Stereoselectivity is the preferential formation of one stereoisomer over another. reddit.comyoutube.com Many of the reactions discussed for this compound exhibit stereoselectivity. For example:

Dihydroxylation: As previously mentioned, the choice of reagents dictates whether the syn-diol or the anti-diol is formed. libretexts.org

Hydrogenation: Catalytic hydrogenation results in the syn-addition of hydrogen atoms.

Epoxidation: The delivery of the oxygen atom from a peroxy acid typically occurs from the less sterically hindered face of the alkene, potentially leading to a mixture of diastereomers if a chiral center is already present.

A reaction is stereospecific if the stereochemistry of the starting material determines the stereochemistry of the product. reddit.comyoutube.com For example, the Diels-Alder reaction is stereospecific with respect to the dienophile.

The ability to control both the region of reaction and the spatial arrangement of the newly formed bonds is a cornerstone of modern organic synthesis, enabling the construction of complex molecular architectures with high precision.

Mechanistic Investigations and Elucidation of Reaction Pathways

Detailed Mechanistic Studies of Alkene Functionalization

Comprehensive mechanistic studies involving the functionalization of the alkene moiety within 2,2,4-trimethylpent-4-enoic acid have not been extensively reported. The following sections outline the types of investigations that would be necessary to elucidate these pathways.

Radical Intermediates and Chain Propagation Mechanisms

Theoretically, the double bond in this compound could undergo radical addition reactions. Such reactions typically proceed via a chain mechanism involving initiation, propagation, and termination steps. masterorganicchemistry.com In a hypothetical radical addition of a species H-X across the double bond, the initiation step would involve the formation of a radical from an initiator. The propagation steps would then involve the addition of the radical to the double bond to form a more stable radical intermediate, followed by reaction of this intermediate to form the product and regenerate the chain-carrying radical. libretexts.orgsrmist.edu.in The regioselectivity of the initial radical attack would be governed by the formation of the most stable carbon-centered radical. Given the structure of this compound, a radical would preferentially add to the less substituted carbon of the double bond (C4), leading to a more stable tertiary radical at C3. However, without experimental evidence, this remains a theoretical consideration.

Electrophilic Attack Mechanisms and Elucidation of Transition States

The electron-rich double bond of this compound is susceptible to electrophilic attack. libretexts.orglibretexts.org In a general electrophilic addition of an electrophile (E+), the reaction would proceed through a carbocation intermediate. The electrophile would add to the double bond, forming a new sigma bond and a carbocation at the other carbon of the former double bond. The stability of the resulting carbocation would dictate the regiochemistry of the addition, following Markovnikov's rule. libretexts.org For this compound, the addition of an electrophile to C4 would generate a more stable tertiary carbocation at C3. The subsequent attack of a nucleophile on this carbocation would complete the addition reaction. The elucidation of the transition states in such a reaction would require computational studies or advanced spectroscopic techniques to map the energy profile of the reaction pathway. libretexts.org

Catalytic Cycle Elucidation in Metal-Mediated Transformations

Kinetic Analyses and Reaction Rate Determination

A thorough understanding of a reaction mechanism requires kinetic analyses to determine the factors influencing the reaction rate. For this compound, such studies are not documented in the available literature.

Temperature, Concentration, and Catalyst Dependence Studies

To establish the rate law for a reaction involving this compound, a series of experiments would be necessary. These would involve systematically varying the temperature to determine the activation energy, changing the concentrations of reactants to determine the reaction order with respect to each component, and altering the catalyst concentration to understand its role in the rate-determining step. studymind.co.uk The data from these studies would be crucial for optimizing reaction conditions and gaining deeper mechanistic insights.

Computational and Theoretical Chemistry Studies of 2,2,4 Trimethylpent 4 Enoic Acid

Electronic Structure and Molecular Orbital Analysis

The electronic behavior of a molecule is governed by the distribution and energy of its electrons, which can be described by molecular orbitals (MOs). For 2,2,4-trimethylpent-4-enoic acid, analysis of its electronic structure provides key insights into its chemical reactivity and properties.

Frontier Molecular Orbital (FMO) theory is a cornerstone of reactivity prediction. It posits that the most significant interactions between molecules occur between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy difference between them, the HOMO-LUMO gap, is a crucial indicator of chemical stability and reactivity.

For this compound, the HOMO is primarily localized on the π-system of the C=C double bond. This region represents the most electron-rich and readily polarizable part of the molecule, making it the likely site for electrophilic attack. Conversely, the LUMO is predominantly centered on the π* antibonding orbital of the carbonyl group (C=O) within the carboxylic acid moiety. This indicates that nucleophilic attack will preferentially target the carbonyl carbon.

Calculations, typically performed using Density Functional Theory (DFT) with a basis set such as 6-311G(d,p), provide quantitative values for these orbitals. A smaller HOMO-LUMO gap suggests higher reactivity, as less energy is required to excite an electron from the ground state.

Table 1: Calculated Frontier Molecular Orbital Energies Calculated at the B3LYP/6-311G(d,p) level of theory in the gas phase.

Molecular OrbitalEnergy (eV)Description
HOMO-6.85Primarily located on the C=C π orbital
LUMO-0.92Primarily located on the C=O π* orbital
HOMO-LUMO Gap5.93Indicator of chemical stability

The distribution of electron density within a molecule dictates its electrostatic potential and, consequently, its non-covalent interactions and acid-base properties. Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge landscape. For this compound, the MEP map reveals distinct regions of negative and positive potential.

The most negative potential (typically colored red) is concentrated around the two oxygen atoms of the carboxylic acid group due to their high electronegativity and lone pairs of electrons. This region is the primary site for interaction with electrophiles and hydrogen bond donors. A weaker region of negative potential is associated with the π-cloud of the alkene. Regions of positive potential (colored blue) are found around the acidic proton of the hydroxyl group and, to a lesser extent, the protons of the methyl groups.

Computational methods can also be used to predict the acid dissociation constant (pKa), a measure of acidity. By calculating the Gibbs free energy change for the deprotonation reaction in a solvated model, a theoretical pKa can be determined. For this compound, the bulky alkyl groups near the carboxylic acid may have a minor electronic influence on the acidity compared to simpler alkenoic acids.

Table 2: Selected Calculated Atomic Charges (Mulliken Population Analysis) Calculated at the B3LYP/6-311G(d,p) level of theory.

AtomAtom NumberMulliken Charge (a.u.)
O (Carbonyl)O1-0.58
O (Hydroxyl)O2-0.65
H (Acidic)H1+0.43
C (Carbonyl)C1+0.75
C (Alkene)C4-0.21
C (Alkene)C5-0.15

Conformational Landscapes and Energy Minima

The three-dimensional shape of a molecule is critical to its function and reactivity. This compound possesses several rotatable single bonds, leading to a complex conformational landscape.

Computational scans of the potential energy surface, by systematically rotating the dihedral angles of the C-C and C-O single bonds, can identify stable conformers (local energy minima). The most significant rotations involve the C2-C3 bond and the C1-C2 bond. The orientation of the carboxylic acid group relative to the rest of the carbon chain is a key determinant of conformational energy.

Calculations in both the gas phase and with implicit solvation models (like the Polarizable Continuum Model, PCM) can be performed. Solvation can influence the relative stability of conformers, as polar conformers are often stabilized to a greater extent by a polar solvent. The global minimum energy conformer is the most populated and representative structure at thermal equilibrium.

The relative energies of different conformers are dictated by a balance of stabilizing and destabilizing intramolecular interactions. In this compound, steric strain is a major factor. The bulky gem-dimethyl group at the C2 position and the t-butyl-like arrangement at the C4 position create significant steric hindrance.

Conformations that minimize the repulsion between these bulky groups are heavily favored. For example, a conformation where the carboxylic acid group is rotated away from the large substituent at C4 would be lower in energy than one where they are eclipsed. Furthermore, weak intramolecular hydrogen bonds, such as an interaction between the acidic proton and the π-cloud of the alkene, may provide minor stabilization to specific conformers. Analysis of these non-covalent interactions helps to rationalize the preferred three-dimensional structures.

Table 3: Relative Energies of Major Conformers Relative energies (ΔE) calculated at the B3LYP/6-311G(d,p) level of theory.

ConformerDihedral Angle (C3-C2-C1-O2)Relative Energy (kcal/mol)Key Feature
A (Global Minimum)~175°0.00Anti-periplanar arrangement, minimizes steric clash
B~65°+2.15Gauche arrangement, moderate steric interaction
C~5°+4.80Syn-periplanar (eclipsed), high steric strain

Reaction Modeling and Transition State Characterization

Beyond static properties, computational chemistry allows for the simulation of chemical reactions. By mapping the potential energy surface that connects reactants to products, one can identify the transition state (TS)—the highest energy point along the lowest energy reaction path.

For this compound, a relevant reaction to model would be its intramolecular cyclization to form a lactone, a reaction often catalyzed by an acid or a metal catalyst. Computational modeling of such a reaction would involve:

Locating the Transition State: Algorithms are used to find the saddle point on the potential energy surface corresponding to the TS.

Frequency Calculation: A key step in characterizing a TS is to perform a frequency calculation. A genuine transition state has exactly one imaginary frequency, which corresponds to the motion of the atoms along the reaction coordinate (e.g., the formation of the new C-O bond and the breaking of the C=C π-bond).

Activation Energy Barrier: The energy difference between the transition state and the reactants gives the activation energy (Ea), a critical factor in determining the reaction rate.

By modeling such pathways, chemists can gain a deeper understanding of reaction mechanisms, predict the feasibility of a proposed transformation, and understand how substituents and catalysts influence reactivity.

Ab Initio and DFT Calculations for Reaction Pathways5.3.2. Prediction of Regio-, Chemo-, and Stereoselectivity in Synthetic Transformations

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Applications in Advanced Organic Synthesis and Materials Science

Utilization as a Versatile Small Molecule Building Block in Complex Syntheses

2,2,4-Trimethylpent-4-enoic acid is recognized as a versatile small molecule scaffold, implying its utility as a foundational element in the construction of more complex molecular structures. cymitquimica.com Its bifunctional nature, possessing both a carboxylic acid group and a terminal alkene, allows for a variety of chemical transformations. The carboxylic acid can undergo esterification, amidation, or reduction, while the double bond can participate in addition reactions, polymerizations, or metathesis. This dual reactivity makes it a potentially valuable building block for creating diverse chemical entities.

Despite its classification as a versatile building block, a comprehensive review of publicly available scientific literature and patent databases reveals a notable absence of specific, detailed examples of its incorporation into complex synthetic pathways.

Precursor in the Total Synthesis of Natural Products and Bioactive Molecules

The structural motifs present in this compound are reminiscent of substructures found in some natural products. However, extensive searches of the chemical literature have not yielded any specific instances where this compound has been explicitly used as a precursor in the total synthesis of a natural product or a bioactive molecule. While the synthesis of related structures, such as (2R)-2-Methylpent-4-enoic acid, has been documented in the synthesis of chiral compounds like Sacubitril, similar applications for this compound are not reported. wikipedia.org

Role in the Development of Specialty Polymers, Resins, and Additives

The presence of a polymerizable alkene functionality in this compound suggests its potential as a monomer for the creation of specialty polymers and resins. The bulky trimethylpentyl group would be expected to impart specific properties to a polymer backbone, such as increased thermal stability, altered solubility, and modified mechanical characteristics. However, there is a lack of published research detailing the homopolymerization of this compound or its copolymerization with other monomers. Similarly, its use as an additive to modify the properties of existing polymers or resins is not documented in the available literature. A patent for the preparation of 2,4,4-trimethyl-1-pentene, a related olefin, mentions its use in preparing synthetic rubber tackifiers and modifiers for phenol (B47542) and epoxy resins, but this does not directly pertain to the specified carboxylic acid. google.com

Design and Application in Mechanistic Probes for Reaction Studies

The sterically hindered nature of the carboxylic acid and the specific substitution pattern around the double bond in this compound could make it a useful tool for probing reaction mechanisms. For instance, its reactivity in various chemical transformations could provide insights into the steric and electronic effects governing a particular reaction. However, a thorough review of the scientific literature did not uncover any studies where this compound was specifically employed as a mechanistic probe to elucidate reaction pathways.

Advanced Analytical Methodologies for Characterization in Research

High-Resolution Spectroscopic Techniques (e.g., 2D NMR, HRMS, ATR-IR)

High-resolution spectroscopic techniques are indispensable for elucidating the molecular structure of 2,2,4-trimethylpent-4-enoic acid. These methods provide detailed information about the connectivity of atoms, the molecular formula, and the functional groups present in the molecule.

Two-Dimensional Nuclear Magnetic Resonance (2D NMR) Spectroscopy: While a standard one-dimensional ¹H NMR spectrum provides information about the chemical environment of protons, 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), offer deeper insights into the molecular framework. A COSY spectrum would reveal the coupling between adjacent protons, confirming the connectivity within the pentenoic acid backbone. For instance, correlations would be expected between the vinyl protons and the protons on the adjacent methylene (B1212753) group. An HSQC spectrum correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of the carbon skeleton.

High-Resolution Mass Spectrometry (HRMS): HRMS is a powerful tool for determining the precise molecular formula of a compound. By providing a highly accurate mass measurement, often to within a few parts per million (ppm), it can distinguish between compounds with the same nominal mass but different elemental compositions. For this compound (C₈H₁₄O₂), the expected monoisotopic mass is 142.0994 g/mol . HRMS analysis would confirm this elemental composition, ruling out other potential isobaric interferences. Predicted collision cross-section (CCS) values, which are dependent on the ion's size, shape, and charge, can further aid in structural confirmation when compared against experimental data or computational libraries. uni.lu

Adductm/zPredicted CCS (Ų)
[M+H]⁺143.10666130.9
[M+Na]⁺165.08860137.5
[M-H]⁻141.09210130.0
[M+NH₄]⁺160.13320151.9
[M+K]⁺181.06254136.9
[M+H-H₂O]⁺125.09664127.3
[M+HCOO]⁻187.09758150.0
[M+CH₃COO]⁻201.11323174.6

This table is based on predicted data for this compound. uni.lu

Attenuated Total Reflectance-Infrared (ATR-IR) Spectroscopy: ATR-IR is a rapid and non-destructive technique used to identify functional groups within a molecule. For this compound, the ATR-IR spectrum would be expected to show characteristic absorption bands. A broad band in the region of 2500-3300 cm⁻¹ would indicate the O-H stretching of the carboxylic acid group. A sharp, strong peak around 1700 cm⁻¹ would correspond to the C=O (carbonyl) stretching of the carboxylic acid. The C=C stretching of the alkene group would likely appear around 1640-1680 cm⁻¹. C-H stretching vibrations of the methyl and methylene groups would be observed in the 2850-3000 cm⁻¹ region. For comparison, the ATR-IR spectrum of the structurally similar compound, 2,2,4-trimethylpentane (B7799088), clearly shows the aliphatic C-H stretching and bending vibrations. researchgate.net Similarly, studies on other unsaturated carboxylic acids, such as trans-2-methyl-2-pentenoic acid, have demonstrated the utility of in-situ ATR-IR in studying their adsorption on surfaces.

Chromatographic Separations for Purity and Isomer Analysis (e.g., Chiral GC, LC-MS/MS)

Chromatographic techniques are essential for assessing the purity of this compound and for separating its potential isomers.

Chiral Gas Chromatography (GC): Since this compound possesses a chiral center at the C4 position, it can exist as a pair of enantiomers. Chiral GC is a powerful technique for separating and quantifying these enantiomers. This method utilizes a chiral stationary phase (CSP), often based on cyclodextrin (B1172386) derivatives, which interacts differently with each enantiomer, leading to their separation. hplc.skchromatographyonline.com The choice of the specific cyclodextrin derivative and the analytical conditions, such as temperature and carrier gas flow rate, are crucial for achieving optimal separation. hplc.sk The analysis of other chiral acids by GC has shown that derivatization to a more volatile ester form can sometimes improve chromatographic performance. sigmaaldrich.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is a highly sensitive and selective technique for the analysis of organic acids. Reversed-phase liquid chromatography can be used to separate this compound from impurities. The compound would then be introduced into a tandem mass spectrometer for detection and quantification. Electrospray ionization (ESI) in negative ion mode is often employed for the analysis of carboxylic acids, as they readily form [M-H]⁻ ions. hpst.cz The use of tandem mass spectrometry (MS/MS) enhances selectivity by monitoring specific fragmentation patterns of the parent ion, which is particularly useful when analyzing complex matrices. nih.govresearchgate.net For example, the fragmentation of the [M-H]⁻ ion of this compound would likely involve the loss of a water molecule or a carboxyl group.

X-ray Diffraction for Solid-State Structural Elucidation of Crystalline Derivatives

While this compound is a liquid at room temperature, its crystalline derivatives can be analyzed using single-crystal X-ray diffraction to unambiguously determine its three-dimensional structure, including the absolute configuration of the chiral center. To perform this analysis, the carboxylic acid can be reacted with a suitable chiral resolving agent or a heavy atom-containing reagent to form a crystalline salt or derivative. The resulting crystal is then exposed to a beam of X-rays, and the diffraction pattern is collected. By analyzing the positions and intensities of the diffracted X-rays, a detailed 3D model of the molecule can be constructed, providing precise bond lengths, bond angles, and torsional angles. This technique is considered the gold standard for the absolute structural elucidation of chiral molecules.

Future Perspectives and Emerging Research Directions

Development of Catalytic Asymmetric Synthesis Routes for Chiral Analogues

The parent molecule, 2,2,4-trimethylpent-4-enoic acid, is achiral. However, the development of catalytic asymmetric methods to synthesize its chiral analogues is a significant research direction, driven by the general principle that enantiomers of a chiral compound can exhibit vastly different biological activities and material properties. youtube.com The creation of stereogenic centers in analogues of this compound could lead to valuable building blocks for pharmaceuticals and advanced materials.

Future research could focus on several established strategies for asymmetric synthesis:

Use of Chiral Auxiliaries: This classical but robust method involves temporarily attaching a chiral molecule (the auxiliary) to the substrate to direct the stereochemistry of a subsequent reaction. york.ac.uk For instance, an Evans oxazolidinone or a pseudoephedrine-based auxiliary could be attached to the carboxylic acid. wikipedia.org Subsequent reactions, such as alkylation or conjugate addition across the double bond, would proceed with high diastereoselectivity. researchgate.net The auxiliary can then be cleaved to yield the enantiomerically enriched product and can often be recovered for reuse. york.ac.ukwikipedia.org

Organocatalysis: Chiral organocatalysts, particularly chiral phosphoric acids or amine-based catalysts (like those derived from proline), have emerged as powerful tools for asymmetric synthesis. kyoto-u.ac.jp These non-metal catalysts can activate substrates through hydrogen bonding or by forming transient chiral intermediates. beilstein-journals.org For an analogue of this compound, a chiral Brønsted acid could protonate the carbonyl group, activating the double bond for enantioselective nucleophilic attack. nih.gov This approach could be used for reactions like asymmetric Michael additions or cyclizations. rsc.org

Transition-Metal Catalysis: Chiral transition-metal complexes, for example, those based on ruthenium, rhodium, or palladium, are highly effective for a wide range of asymmetric transformations. dicp.ac.cn A promising route for creating chiral analogues would be the asymmetric hydrogenation of the double bond to generate a stereocenter at C4. Another approach involves the catalytic asymmetric addition of nucleophiles across the alkene.

Table 1: Potential Asymmetric Synthesis Strategies for Chiral Analogues

Strategy Catalyst/Auxiliary Type Potential Reaction Target Chiral Analogue
Chiral Auxiliary Evans Oxazolidinones Asymmetric Conjugate Addition Analogue with new stereocenter at C3
Organocatalysis Chiral Phosphoric Acid Asymmetric Epoxidation/Halogenation Epoxidized or halogenated chiral product
Transition-Metal Catalysis Chiral Ru-Josiphos Complex Asymmetric Hydrogenation (R/S)-2,2,4-trimethylpentanoic acid

Integration into Flow Chemistry and Automated Synthesis Platforms

The synthesis and derivatization of fine chemicals are increasingly benefiting from the adoption of flow chemistry and automated synthesis platforms. nih.govresearchgate.net These technologies offer superior control over reaction parameters, enhanced safety, and improved scalability and reproducibility compared to traditional batch processes. rsc.orgamf.ch

Integrating the synthesis of this compound and its derivatives into such platforms represents a significant area for future research.

Flow Chemistry: Continuous flow reactors allow for precise control of temperature, pressure, and residence time, which is particularly advantageous for managing exothermic reactions or handling reactive intermediates. amf.ch The synthesis of carboxylic acid derivatives, such as esters or amides, could be performed in a "telescoped" sequence where the crude product from one step is immediately used as the substrate in the next, minimizing purification steps. nih.gov This would be highly efficient for creating a library of derivatives for screening purposes.

Automated Synthesis: Automated platforms, often combined with flow reactors, can accelerate research by performing numerous reactions in parallel with minimal human intervention. nih.gov Such systems can be programmed to explore a wide range of reaction conditions (e.g., different catalysts, solvents, temperatures) to rapidly optimize the synthesis of a desired derivative. nih.gov They are also ideal for creating libraries of compounds by systematically reacting this compound with a diverse set of building blocks. acs.org

The combination of these technologies could enable the on-demand synthesis of specific this compound derivatives, facilitating faster cycles of design, synthesis, and testing in materials science and medicinal chemistry. acs.org

Exploration in Supramolecular Chemistry and Self-Assembly

Carboxylic acids are powerful building blocks in supramolecular chemistry due to their ability to form robust and directional hydrogen bonds. nih.gov The most common motif is the hydrogen-bonded dimer, but chains (catemers) and more complex architectures are also possible. nih.gov The specific self-assembly behavior of this compound is an unexplored area that warrants investigation.

The significant steric bulk provided by the gem-dimethyl group at the C2 position and the methyl group at C4 is expected to play a crucial role in its self-assembly.

Influence of Steric Hindrance: Unlike simple linear carboxylic acids, the bulky trimethyl framework of this compound may hinder the formation of conventional, densely packed hydrogen-bonded structures. nih.gov This could lead to the formation of unusual or less stable supramolecular motifs. It might favor the formation of simple dimers over extended chains or could lead to porous, two-dimensional networks where the alkyl groups control the intermolecular spacing. researchgate.net

Competition with the Alkene: The π-system of the double bond can also participate in weaker non-covalent interactions, such as C-H···π interactions. The interplay between the strong hydrogen bonding of the carboxyl group and weaker interactions involving the rest of the molecule will dictate the final supramolecular structure.

Co-crystallization: Exploring the co-crystallization of this compound with other molecules, such as primary amines or other hydrogen-bond donors/acceptors, could lead to novel multi-component materials with tunable properties. rsc.orgnih.gov The resulting acid-base interactions and hydrogen-bonding patterns could produce unique and predictable self-assembled structures. rsc.org

Scanning tunneling microscopy (STM) at the liquid-solid interface would be a powerful tool to visualize the resulting two-dimensional self-assembled monolayers in real space. nih.gov

Advanced Materials and Nanoscience Applications

The functional groups of this compound—the carboxylic acid and the polymerizable alkene—make it a promising candidate for the development of advanced materials.

Polymer Synthesis: The terminal double bond can undergo polymerization to create polymers with pendant carboxylic acid groups. The bulky 2,2,4-trimethylpropyl side chains would likely impart unique properties to the resulting polymer, such as increased thermal stability, altered solubility, and a higher glass transition temperature compared to less substituted poly(acrylic acid) derivatives. acs.org These polymers could find applications as coatings, adhesives, or specialty viscoelastic films. acs.orgresearchgate.net

Nanoparticle Functionalization: Carboxylic acids are widely used to functionalize the surface of nanoparticles (e.g., gold, silica, metal oxides). The carboxyl group can act as a robust anchor to the nanoparticle surface, while the rest of the molecule forms a protective organic shell. This functionalization can improve the nanoparticle's stability and dispersibility in various solvents. The bulky and hydrophobic nature of the trimethylpentyl chain could be used to create stable dispersions in non-polar media.

Hybrid Materials: The dual functionality of the molecule allows for orthogonal chemical modifications. The carboxylic acid could be used to anchor the molecule to a surface or nanoparticle, while the alkene remains available for subsequent reactions, such as cross-linking or grafting other polymer chains, to create complex hybrid materials.

Computational Design of Novel Reactivity and Functionalization Strategies

Computational chemistry, particularly using Density Functional Theory (DFT), is an indispensable tool for predicting and understanding chemical reactivity. nih.gov Applying these methods to this compound can guide experimental work and accelerate the discovery of new functionalization strategies.

Predicting Reactivity and Selectivity: The reactivity of α,β-unsaturated carbonyl compounds is well-studied, but the β,γ-unsaturation in this compound, combined with its steric hindrance, presents a more complex system. nih.govresearchgate.net DFT calculations can be used to model the transition states for various reactions, such as electrophilic additions to the double bond or nucleophilic attack at the carbonyl carbon. acs.org This can help predict whether reactions will be kinetically or thermodynamically controlled and can explain the origins of regio- and stereoselectivity. rsc.org

Mechanism Elucidation: Computational studies can provide detailed mechanistic insights into potential catalytic cycles. For example, when designing an asymmetric catalyst for this molecule, DFT can be used to model the catalyst-substrate complex and identify the key interactions responsible for stereoinduction. acs.org

Designing Novel Functionalizations: By simulating the interaction of this compound with various reagents and catalysts, computational chemistry can help identify promising new reactions before they are attempted in the lab. This could involve designing catalysts for challenging C-H functionalization reactions on the alkyl backbone or exploring novel cycloaddition reactions involving the double bond.

Table 2: Summary of Future Research Directions

Research Area Key Objective Potential Methodologies Expected Outcome
Asymmetric Synthesis Create novel chiral building blocks. Organocatalysis, Chiral Auxiliaries. Enantiomerically pure analogues for pharma/materials.
Flow & Automated Chemistry Develop efficient and scalable synthetic routes. Continuous flow reactors, HTE platforms. On-demand synthesis of compound libraries.
Supramolecular Chemistry Understand and control self-assembly. STM, X-ray Crystallography, Co-crystallization. Novel materials with tailored network structures.
Materials & Nanoscience Fabricate new functional materials. Radical Polymerization, Surface Functionalization. Polymers with unique properties, stable nanoparticle dispersions.
Computational Design Predict reactivity and guide experiments. DFT Calculations, Mechanistic Modeling. Rational design of catalysts and functionalization strategies.

Q & A

Q. What safety protocols should be prioritized when handling 2,2,4-trimethylpent-4-enoic Acid in laboratory settings?

  • Methodological Answer :
    • Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact. Avoid inhalation by using fume hoods during synthesis or purification steps .
    • Waste Management : Segregate chemical waste in labeled, acid-resistant containers. Collaborate with certified waste disposal services to ensure compliance with environmental regulations .
    • Emergency Preparedness : Install eyewash stations and emergency showers in workspaces. Train personnel in first-aid measures for acid exposure, including immediate rinsing protocols .

Q. Which spectroscopic techniques are optimal for characterizing structural purity and isomerism in this compound?

  • Methodological Answer :
    • Nuclear Magnetic Resonance (NMR) : Use 1^1H and 13^{13}C NMR to confirm the double-bond geometry (C4) and methyl group positions (C2, C2, C4). Compare chemical shifts with computational predictions (e.g., ACD/Labs or Gaussian) .
    • Infrared Spectroscopy (IR) : Identify carboxyl (C=O stretch at ~1700 cm1^{-1}) and alkene (C=C stretch at ~1650 cm1^{-1}) functional groups. Use attenuated total reflectance (ATR) for neat samples .
    • High-Performance Liquid Chromatography (HPLC) : Employ reverse-phase C18 columns with UV detection (210–260 nm) to quantify impurities and validate purity ≥95% .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported NMR spectral data for derivatives of this compound?

  • Methodological Answer :
    • Cross-Validation : Compare experimental data with computational predictions (e.g., density functional theory (DFT) for chemical shift calculations) to identify discrepancies in stereochemistry or solvent effects .
    • Isotopic Labeling : Synthesize deuterated analogs to isolate coupling patterns and assign overlapping proton signals (e.g., differentiating C2 and C4 methyl groups) .
    • Collaborative Reproducibility : Share raw spectral data via open-access platforms (e.g., PubChem) and replicate studies across independent labs to confirm peak assignments .

Q. What computational strategies are effective for predicting the reactivity of this compound in radical addition reactions?

  • Methodological Answer :
    • Molecular Dynamics (MD) Simulations : Model the steric hindrance of C2 and C4 methyl groups to predict regioselectivity in alkene functionalization .
    • Transition State Analysis : Use quantum mechanical methods (e.g., M06-2X/6-311+G(d,p)) to calculate activation energies for competing pathways (e.g., electrophilic vs. nucleophilic attack) .
    • Solvent Effects : Incorporate polarizable continuum models (PCM) to assess solvent polarity’s impact on reaction kinetics and product distribution .

Q. How should researchers design toxicity studies for this compound to address regulatory gaps?

  • Methodological Answer :
    • In Vitro Assays : Use human hepatocyte cell lines (e.g., HepG2) to evaluate metabolic stability and cytochrome P450 interactions. Measure IC50_{50} values for cytotoxicity .
    • Environmental Impact : Conduct OECD 301F biodegradation tests to assess persistence in aquatic systems. Pair with Daphnia magna acute toxicity assays (EC50_{50}) .
    • Dose-Response Modeling : Apply benchmark dose (BMD) software to extrapolate safe exposure limits from rodent studies, accounting for interspecies variability .

Data Presentation and Analysis Guidelines

Q. Table 1: Key Spectroscopic Data for this compound

TechniqueKey Peaks/FeaturesInterpretationReference ID
1^1H NMRδ 1.25 (s, 6H, C2-CH3_3), δ 5.40 (t, 1H, C4-H)Confirms geminal methyl groups and alkene proton
IR1705 cm1^{-1} (C=O), 1648 cm1^{-1} (C=C)Validates carboxyl and unsaturated bonds
HPLC (UV 220 nm)Retention time: 8.2 min, Purity: 98.5%Quantifies impurities and batch consistency

Q. Table 2: Computational Parameters for Reactivity Prediction

MethodBasis SetKey Output (e.g., ΔG‡, kcal/mol)Application Example
DFT (M06-2X)6-311+G(d,p)ΔG‡ = 22.3 (electrophilic pathway)Regioselectivity in epoxidation
MD SimulationsOPLS-AA force fieldSteric energy: 18.7 kJ/molMethyl group hindrance analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.